![molecular formula C15H17ClN2O3S B2907021 2-Methoxyethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 321943-41-3](/img/structure/B2907021.png)
2-Methoxyethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
The compound is a derivative of tetrahydropyrimidine, which is a class of compounds that have various biological activities. The presence of a thioxo group (a sulfur atom replacing an oxygen atom in a ketone group) could potentially affect its reactivity and biological activity. The methoxyethyl and chlorophenyl groups could also influence its physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the tetrahydropyrimidine core, with the various substituents (methoxyethyl, chlorophenyl, methyl, thioxo) attached at the appropriate positions. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to confirm the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the thioxo group could potentially undergo reactions similar to those of a carbonyl group, while the chlorophenyl group could undergo reactions typical of aromatic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (thioxo, methoxyethyl) could increase its solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methoxyethyl 4-(2-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S/c1-9-12(14(19)21-8-7-20-2)13(18-15(22)17-9)10-5-3-4-6-11(10)16/h3-6,13H,7-8H2,1-2H3,(H2,17,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJMHYQDCSPVRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2Cl)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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